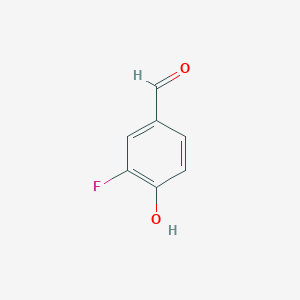

3-Fluoro-4-hydroxybenzaldehyde

Beschreibung

Significance of Fluorine Substitution in Aromatic Systems

The substitution of hydrogen with fluorine, the most electronegative element, in an aromatic ring induces significant changes in a molecule's characteristics. Fluorine's small size allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature alters the electronic distribution within the benzene (B151609) ring. This can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to biological targets through the formation of favorable interactions, and modified acidity or basicity of nearby functional groups. The incorporation of fluorine can also improve a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in medicinal chemistry. ontosight.ai

Overview of Benzophenone and Benzaldehyde (B42025) Scaffolds in Synthetic and Medicinal Chemistry

Benzophenone and benzaldehyde scaffolds are fundamental building blocks in organic synthesis. Their carbonyl group is a versatile functional handle that participates in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the construction of complex molecular architectures.

In medicinal chemistry, these scaffolds are present in a multitude of biologically active compounds. The benzaldehyde moiety, in particular, is a precursor to various heterocyclic and carbocyclic structures with diverse pharmacological activities. Its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov

Positioning of 3-Fluoro-4-hydroxybenzaldehyde within the Context of Functionalized Aromatic Aldehydes

This compound is a functionalized aromatic aldehyde that combines the structural features of a benzaldehyde with the unique properties imparted by both a fluorine atom and a hydroxyl group. chemimpex.com This specific substitution pattern, with the fluorine at position 3 and the hydroxyl group at position 4, creates a molecule with distinct reactivity and potential for various applications. ossila.com

Compared to 4-fluorobenzaldehyde (B137897), this compound possesses an additional hydroxyl group, which can act as a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets. The presence of the hydroxyl group also provides another site for chemical modification.

In comparison to 3,4-difluorobenzaldehyde, the single fluorine atom in this compound results in a different electronic environment within the aromatic ring. The interplay between the electron-withdrawing fluorine and the electron-donating hydroxyl group in this compound creates a unique electronic profile that can fine-tune its reactivity and biological activity.

While sharing the 4-hydroxybenzaldehyde (B117250) core, the introduction of a fluorine atom at the 3-position in this compound significantly alters its properties. The fluorine atom's electron-withdrawing effect can increase the acidity of the phenolic hydroxyl group and influence the reactivity of the aldehyde. This strategic fluorination is a common strategy in drug design to enhance the potency and pharmacokinetic properties of lead compounds. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHJTCAPWOIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343080 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-05-0 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 4 Hydroxybenzaldehyde

Established Synthetic Routes to 3-Fluoro-4-hydroxybenzaldehyde

The preparation of this compound is accessible through well-documented organic transformations. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from o-Fluorophenol via Reimer-Tiemann Type Reaction

A primary method for introducing a formyl group onto a phenolic ring is the Reimer-Tiemann reaction. This reaction typically utilizes chloroform (B151607) in a basic medium to generate dichlorocarbene (B158193), which then reacts with the phenoxide ion. In the case of o-fluorophenol, the electronic properties of the fluorine substituent direct the formylation predominantly to the para position relative to the hydroxyl group, yielding this compound.

The classical Reimer-Tiemann reaction involves the treatment of a phenol (B47542) with chloroform and a strong base, such as sodium hydroxide (B78521). numberanalytics.com For the synthesis of this compound, o-fluorophenol is subjected to these conditions. The reaction proceeds by the in-situ generation of dichlorocarbene from the reaction of chloroform with sodium hydroxide. The electron-rich phenoxide ion, formed by the deprotonation of o-fluorophenol, then undergoes electrophilic attack by the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate under the alkaline conditions affords the aldehyde functionality.

In a typical procedure, o-fluorophenol is added to a solution of sodium hydroxide in water. Chloroform is then added dropwise to the mixture, which is agitated at an elevated temperature, for instance, around 60°C for a couple of hours. prepchem.com The reaction mixture is subsequently acidified, leading to the precipitation of the product. It has been noted that in the aqueous Reimer-Tiemann reaction of o-fluorophenol, the principal product is the para-isomer, this compound, with only negligible amounts of the ortho-isomer being formed. google.com

Reaction Scheme: o-Fluorophenol + Chloroform + Sodium Hydroxide → this compound

The yield and selectivity of the Reimer-Tiemann reaction can be influenced by several factors, including the concentration of the base, reaction temperature, and the ratio of reactants. numberanalytics.com Optimization of these parameters is crucial for maximizing the yield of this compound.

A specific example of this synthesis involved the addition of 500 g of o-fluorophenol to a solution of 1,250 g of sodium hydroxide in 2 liters of water. prepchem.com To this, 1,230 g of chloroform was added dropwise while maintaining the reaction temperature at approximately 60°C with agitation for 2 hours. prepchem.com Following acidification with sulfuric acid and recrystallization from a water-methanol mixture, 35.3 g of this compound was obtained. prepchem.com

| Reactant/Condition | Quantity/Parameter |

| o-Fluorophenol | 500 g (4.46 mols) |

| Sodium Hydroxide | 1,250 g (31.26 mols) |

| Water | 2 L |

| Chloroform | 1,230 g |

| Temperature | ~60°C |

| Reaction Time | 2 hours |

| Product Yield | 35.3 g |

Synthesis from 3-Fluoro-4-methoxybenzaldehyde via Demethylation

An alternative and efficient route to this compound involves the demethylation of its methoxy-protected precursor, 3-Fluoro-4-methoxybenzaldehyde. This approach is particularly useful when the starting methoxy (B1213986) compound is readily available.

A common and effective reagent for the cleavage of aryl methyl ethers is hydrobromic acid (HBr). The reaction involves the protonation of the ether oxygen by HBr, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the desired phenol and methyl bromide.

In a documented procedure, 3-Fluoro-4-methoxybenzaldehyde was treated with 48% aqueous hydrobromic acid. chemicalbook.comgoogleapis.com The mixture was heated to a high temperature, for example 140°C, and stirred for several hours under an inert atmosphere, such as argon. chemicalbook.com After the reaction was complete, the mixture was diluted with water and the product was extracted with an organic solvent like dichloromethane. chemicalbook.com

Reaction Scheme: 3-Fluoro-4-methoxybenzaldehyde + Hydrobromic Acid → this compound + Methyl Bromide

The demethylation of 3-Fluoro-4-methoxybenzaldehyde with hydrobromic acid proceeds in high yield. In a specific instance, starting with 5.00 g (32.5 mmol) of 3-Fluoro-4-methoxybenzaldehyde, the reaction yielded 4.36 g (30.2 mmol) of this compound, which corresponds to a 97% yield. chemicalbook.com

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The mass spectrum provides information about the molecular weight of the compound. For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular formula, C7H5FO2. nih.gov Spectroscopic data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Raman spectroscopy are available for the characterization of this compound. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and the obtained spectra for the product of this demethylation have been reported to be in accordance with literature values. chemicalbook.com

| Starting Material | Reagent | Yield | Spectroscopic Confirmation |

| 3-Fluoro-4-methoxybenzaldehyde | 48% Hydrobromic Acid | 97% | ESI-MS (m/z): 141.00 [M+H]⁺, NMR in accordance with literature chemicalbook.com |

Synthesis via Grignard Reagent Exchange and DMF Reaction from Brominated Precursors

A prominent synthetic strategy involves the conversion of a brominated precursor into a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. google.comgoogle.com This multi-step process begins with a readily available starting material, such as 3-fluorophenol (B1196323), and requires careful protection of the acidic hydroxyl group to prevent interference with the highly basic Grignard reagent. google.com

The acidic proton of the phenolic hydroxyl group is incompatible with the formation and stability of a Grignard reagent. Therefore, a crucial first step is the protection of this group. Various protecting groups for alcohols and phenols are available, with silyl (B83357) ethers being a common choice due to their ease of formation and removal. masterorganicchemistry.com However, for the synthesis of fluorinated hydroxybenzaldehydes, an isopropyl group has been identified as an effective protecting group. google.com The protection is typically achieved by reacting 3-fluorophenol with 2-bromopropane (B125204) in the presence of a base like potassium carbonate. google.com This strategy effectively masks the reactive hydroxyl group, allowing the subsequent bromination and Grignard reactions to proceed. google.commasterorganicchemistry.com

With the hydroxyl group protected, the next step is the regioselective bromination of the aromatic ring to install a bromine atom, which is essential for the Grignard reaction. Tetrabutylammonium (B224687) tribromide (TBABr₃) is a highly effective and convenient reagent for this purpose. researchgate.netphasetransfercatalysis.com It is a solid, making it easier and safer to handle than liquid bromine. phasetransfercatalysis.com The reaction of TBABr₃ with phenols or their protected ethers in aprotic solvents typically results in the exclusive formation of the para-brominated product in high yields. researchgate.netresearchgate.netcdnsciencepub.com This high regioselectivity is attributed to a proposed mechanism involving electrophilic substitution by the tribromide anion (Br₃⁻). researchgate.netcdnsciencepub.com The use of TBABr₃ provides a mild and efficient method to produce the necessary brominated intermediate, such as 1-bromo-2-fluoro-4-isopropoxybenzene, poised for Grignard reagent formation. google.comcdnsciencepub.com

Protection: 3-fluorophenol is reacted with 2-bromopropane to form 2-fluoro-1-isopropoxybenzene. google.com

Bromination: The protected phenol is treated with tetrabutylammonium tribromide to yield 1-bromo-2-fluoro-4-isopropoxybenzene. google.com

Grignard Formation & Formylation: The bromo-compound is reacted with magnesium metal to form the Grignard reagent, which is then treated with DMF. google.comgoogle.com

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound. google.com

Alternative and Emerging Synthetic Pathways

Beyond the Grignard-based approach, other modern synthetic strategies are employed to construct this compound and related structures.

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for synthesizing fluorinated aromatic aldehydes. This strategy relies on the presence of strongly electron-withdrawing groups, such as a nitro group (NO₂), to activate the aromatic ring towards attack by a nucleophile. researchgate.netgoogle.com In this context, a difluoro- or chloro-fluoro-nitrobenzene derivative can serve as the starting material.

For instance, a synthetic route can be envisioned starting from 1,2-difluoro-4-nitrobenzene. The fluorine atom para to the activating nitro group is highly susceptible to nucleophilic attack. Reaction with a hydroxide source would displace the fluoride (B91410) to install the hydroxyl group. Subsequently, the nitro group can be reduced to an amine, which can then be converted to the aldehyde functionality through various methods, such as the Sandmeyer reaction followed by hydrolysis or direct oxidation. A key advantage of the SNAr approach is the ability to introduce different functionalities by choosing appropriate nucleophiles. researchgate.netresearchgate.net The synthesis of 4-fluoro-3-nitrobenzaldehyde (B1361154) from 4-chloro-3-nitrobenzaldehyde (B100839) via reaction with potassium fluoride demonstrates the viability of SNAr reactions on nitro-activated benzaldehydes. google.com

Mechanism of Action in Synthetic Reactions

The synthetic utility of this compound is largely defined by the reactivity of its aldehyde group, which readily participates in a variety of condensation reactions.

Role of Aldehyde Group in Condensation Reactions (e.g., Aldol (B89426) Condensation, Aldehyde-Amine Condensation)

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role in condensation reactions.

Aldol Condensation: In an aldol condensation, an enol or enolate ion attacks a carbonyl compound. libretexts.orgbyjus.com The reaction can be catalyzed by either acid or base. nrochemistry.com Under basic conditions, a base abstracts an alpha-proton from one carbonyl compound to form a nucleophilic enolate. pw.livewikipedia.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule. pw.live Since this compound lacks alpha-hydrogens, it cannot form an enolate and act as the nucleophilic component. However, it is an excellent electrophilic partner in a directed or "crossed" aldol condensation, specifically known as a Claisen-Schmidt condensation when reacting with a ketone. libretexts.org In this reaction, an enolizable aldehyde or ketone provides the nucleophilic enolate, which attacks the carbonyl of this compound to form a β-hydroxy carbonyl compound.

Aldehyde-Amine Condensation: Aldehydes react with primary or secondary amines to form imines (Schiff bases) or enamines, respectively. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. pressbooks.publibretexts.org This is followed by a series of proton transfers and the elimination of a water molecule to form the final product. libretexts.orgmasterorganicchemistry.com This condensation is a key step in more complex transformations like the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and an enolizable carbonyl compound to form a β-amino-carbonyl product, also known as a Mannich base. wikipedia.orgorganic-chemistry.org

Reactivity of Hydroxyl and Fluorine Functional Groups in Derivatization

The presence of both a hydroxyl (-OH) and a fluorine (-F) group on the aromatic ring of this compound allows for a range of derivatization reactions. These modifications are crucial for synthesizing a variety of analogues and intermediates for applications in medicinal chemistry and materials science.

The hydroxyl group can readily undergo etherification. For instance, it can be reacted with alkylating agents to form ether derivatives. A documented example involves the reaction of this compound with optically active p-toluenesulfonic acid 1-methyl-heptyl ester in the presence of potassium hydroxide (KOH) in methanol. This reaction proceeds via nucleophilic substitution at the alkylating agent, with the phenoxide ion of the benzaldehyde (B42025) acting as the nucleophile to yield 3-fluoro-4-(1-methyl-heptyloxy)-benzaldehyde. prepchem.com The hydroxyl group can also be converted into esters through reaction with acyl chlorides, a common derivatization technique. libretexts.org

The aldehyde functional group, in conjunction with the phenolic hydroxyl, facilitates various condensation reactions. Hydrazone derivatives can be synthesized by reacting this compound with phenylhydrazine (B124118) derivatives through an aldehyde-amine condensation. ossila.com Similarly, it participates in aldol condensation with ketones to produce curcuminoid analogues. ossila.com The Wittig reaction offers another pathway for derivatization, where this compound is reacted with phosphorus ylides to synthesize derivatives like caffeic acid phenylethyl amide analogues, which have shown cytoprotective activity. ossila.com

These derivatization reactions highlight the compound's utility as a versatile building block.

Table 1: Derivatization Reactions of this compound

| Reaction Type | Reagents | Functional Group Involved | Product Type |

|---|---|---|---|

| Etherification | p-Toluenesulfonic acid 1-methyl-heptyl ester, KOH | Hydroxyl | Ether |

| Aldol Condensation | Ketones | Aldehyde | Curcuminoid analogue |

| Amine Condensation | Phenylhydrazine derivatives | Aldehyde | Hydrazone |

Oxidation and Reduction Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) of this compound is a primary site for oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. One specific, documented method involves the oxidation of a derivative, 3-fluoro-4-(1-methyl-heptyloxy)-benzaldehyde, using chromic anhydride (B1165640) in acetic acid. prepchem.com Other general methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of reagents such as sodium perborate (B1237305) in acetic acid or pyridinium (B92312) chlorochromate (PCC) catalyzed by H5IO6. organic-chemistry.org A particularly relevant reaction for p-hydroxybenzaldehydes is the Dakin oxidation, where hydrogen peroxide in a basic solution converts the aldehyde to a benzenediol and a carboxylate, though this would alter the core aromatic structure. chemicalbook.com

Reduction: The aldehyde group can be readily reduced to a primary alcohol, (3-fluoro-4-hydroxyphenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) are effective for this transformation. researchgate.net Electrolytic methods also provide a green alternative for the reduction of aromatic aldehydes to their corresponding alcohols. tandfonline.com For instance, the reduction of the sodium bisulfite addition product of a related compound, 2-fluoro-4-bromobenzaldehyde, to the corresponding alcohol has been achieved using potassium borohydride. google.com

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Chromic anhydride in acetic acid | Carboxylic acid |

| Oxidation | Sodium perborate in acetic acid | Carboxylic acid |

| Oxidation | Pyridinium chlorochromate (PCC) / H5IO6 | Carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) | Primary alcohol |

| Reduction | Potassium borohydride (on bisulfite adduct) | Primary alcohol |

Nucleophilic Substitution Reactions involving Fluorine and Phenoxy Groups

The aromatic ring of this compound is susceptible to nucleophilic substitution reactions, primarily involving the displacement of the fluorine atom or reactions involving the phenoxy group.

The fluorine atom is positioned ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group. In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Therefore, the aldehyde group activates the fluorine atom for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com

The phenoxy group, formed by deprotonation of the hydroxyl group under basic conditions, can act as a nucleophile itself. For example, the reaction between p-hydroxybenzaldehyde and pentafluorobenzaldehyde (B1199891) in the presence of a base results in the nucleophilic substitution of the para-fluorine on the pentafluorobenzaldehyde by the phenoxy group of p-hydroxybenzaldehyde. researchgate.net This suggests that this compound could potentially dimerize or react with other electrophilic aromatic compounds under appropriate basic conditions.

Furthermore, the fluorine atom on the this compound ring can be displaced by various nucleophiles. While specific examples for this exact molecule are not abundant in the provided literature, the principles of SNAr suggest that strong nucleophiles can replace the fluorine. The reaction is facilitated in the presence of a base which can deprotonate the hydroxyl group, potentially influencing the electronic character of the ring, or directly participate in the reaction. The reactivity in such substitutions is highly dependent on the reaction conditions and the nature of the incoming nucleophile. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonic acid 1-methyl-heptyl ester |

| Potassium hydroxide |

| 3-Fluoro-4-(1-methyl-heptyloxy)-benzaldehyde |

| Phenylhydrazine |

| Curcuminoid analogues |

| Caffeic acid phenylethyl amide |

| Phosphorus ylides |

| 3-Fluoro-4-hydroxybenzoic acid |

| Chromic anhydride |

| Acetic acid |

| Sodium perborate |

| Pyridinium chlorochromate (PCC) |

| Hydrogen peroxide |

| (3-Fluoro-4-hydroxyphenyl)methanol |

| Sodium borohydride |

| Ethanol |

| 2-Fluoro-4-bromobenzaldehyde |

| Potassium borohydride |

| p-Hydroxybenzaldehyde |

Advanced Organic Synthesis and Derivatization Utilizing 3 Fluoro 4 Hydroxybenzaldehyde As a Building Block

Synthesis of Bioactive Compounds

3-Fluoro-4-hydroxybenzaldehyde serves as a versatile starting material for the synthesis of a variety of bioactive compounds due to its unique structural features, including a reactive aldehyde group and a substituted aromatic ring. This fluorinated benzaldehyde (B42025) is a valuable building block in medicinal chemistry and drug discovery. ossila.com Its functional groups allow for a range of chemical transformations, leading to the creation of novel molecules with potential therapeutic applications.

Curcuminoid Analogues through Aldol (B89426) Condensation

One of the significant applications of this compound is in the synthesis of curcuminoid analogues. ossila.com The aldol condensation reaction is a key method employed for this purpose, where the benzaldehyde reacts with a ketone to form the characteristic diarylheptanoid structure of curcuminoids. ossila.com These synthetic analogues are of interest for their potential anticancer properties. The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the resulting curcuminoid, potentially enhancing its biological activity compared to the natural compound.

Half-maximal Inhibitory Concentration (IC50) against Cancer Cell Lines (e.g., Human Ovarian Cancer Cell Line A2780)

Curcuminoid derivatives synthesized from this compound have demonstrated notable anticancer activity. Specifically, certain analogues have shown a half-maximal inhibitory concentration (IC50) of approximately 0.75 μM against the human ovarian cancer cell line A2780. ossila.com This low IC50 value indicates potent cytotoxicity towards these cancer cells, highlighting the potential of these fluorinated curcuminoids in the development of new anticancer agents. researchgate.net

Table 1: IC50 Values of a this compound Derived Curcuminoid Analogue

| Compound | Cell Line | IC50 (μM) |

| Curcuminoid Analogue | Human Ovarian Cancer (A2780) | 0.75 ossila.com |

Hydrazone Derivatives via Aldehyde-Amine Condensation

This compound can be readily converted to hydrazone derivatives through a condensation reaction with various hydrazine (B178648) compounds. ossila.com This aldehyde-amine condensation is a straightforward method for introducing a hydrazone moiety, which is a recognized pharmacophore in medicinal chemistry. These derivatives have been investigated for their anti-inflammatory properties.

Potent Inhibitory Activity of Macrophage Migration

Hydrazone derivatives of this compound have been found to be potent inhibitors of macrophage migration. ossila.com Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine involved in various inflammatory diseases. nih.govacs.org By inhibiting the tautomerase activity of MIF, these hydrazone compounds can suppress the secretion of other pro-inflammatory molecules like TNFα. nih.govacs.org For instance, a 3-fluoro-4-hydroxyphenyl derivative of a p-methoxyphenyl hydrazone exhibited an IC50 value of 130 nM for the inhibition of MIF tautomerase activity. nih.govacs.org This highlights the potential of these compounds as therapeutic agents for inflammatory conditions.

Table 2: Inhibitory Activity of a this compound Derived Hydrazone

| Compound | Target | IC50 (nM) |

| 3-Fluoro-4-hydroxyphenyl derivative of p-methoxyphenyl hydrazone | Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity | 130 nih.govacs.org |

Caffeic Acid Phenylethyl Amide Derivatives via Wittig Reaction

The Wittig reaction provides a powerful tool for the synthesis of caffeic acid phenylethyl amide (CAPA) derivatives from this compound. ossila.comdtic.mil This reaction allows for the formation of a carbon-carbon double bond, leading to the creation of stilbene-like structures. researchgate.net These fluorinated CAPA analogues have been synthesized to investigate their potential cytoprotective effects. dtic.mil

Cytoprotective Activity against Peroxides

Derivatives of caffeic acid phenylethyl amide synthesized using this compound have shown cytoprotective activity against oxidative stress induced by peroxides. ossila.comdtic.mil In studies using human umbilical vein endothelial cells (HUVEC), certain fluorinated CAPA analogues were found to be significantly cytoprotective against hydrogen peroxide-induced damage. dtic.mil This protective effect is crucial in mitigating the cellular damage associated with oxidative stress, which is implicated in a variety of diseases. dtic.mil

Novel Caffeic Acid Derivatives as Potential Antimalarials

Researchers have utilized this compound as a key starting material in the efficient synthesis of novel caffeic acid derivatives with potential antimalarial properties. nih.govresearchgate.net A one-step, green chemistry approach using the Wittig reaction has been developed to produce these compounds, avoiding hazardous reagents and toxic organic solvents by using water as an effective medium. researchgate.netresearchgate.net

In this process, this compound is reacted with specific ylides, such as (carbethoxyethylidene)triphenylphosphorane (B8803302) or (tert-butoxycarbonylmethylene)triphenylphosphorane, to generate the corresponding caffeic acid derivatives. nih.govresearchgate.net For instance, the reaction with (tert-butoxycarbonylmethylene)triphenylphosphorane yielded tert-Butyl (2E)-3-(3-Fluoro-4-hydroxyphenyl)-propenoate with a notable 74% yield. researchgate.netresearchgate.net This yield was significantly higher than the 52-53% reported in literature for similar syntheses via other methods like the Heck reaction. nih.govresearchgate.net

The synthesized derivatives were evaluated for their in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The findings revealed that the newly synthesized compounds exhibited significantly better antimalarial activity than the parent caffeic acid. nih.gov This suggests that the structural modifications, including the introduction of the fluoro-substituted phenyl ring from this compound, enhance the antiplasmodial efficacy of the caffeic acid scaffold. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Ylide) | Product | Reaction Yield | Reference |

|---|---|---|---|---|

| This compound | (carbethoxyethylidene)triphenylphosphorane | Ethyl (2E)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropenoate | 92% | nih.gov |

| This compound | (tert-butoxycarbonylmethylene)triphenylphosphorane | tert-Butyl (2E)-3-(3-Fluoro-4-hydroxyphenyl)-propenoate | 74% | researchgate.netresearchgate.net |

O-Alkylated Benzaldehyde Derivatives

The hydroxyl group of this compound is a prime site for O-alkylation, a common strategy to introduce diverse functional groups and build more complex molecular architectures. This reaction typically involves treating the hydroxybenzaldehyde with an appropriate alkylating agent in the presence of a base. nih.gov

For example, this compound has been O-alkylated with 2-chloro-N,N-diethylethan-1-amine to produce 4-((2-(diethylamino)ethyl)oxy)-3-fluorobenzaldehyde. nih.gov This derivative serves as a crucial precursor for the synthesis of novel 2-arylbenzimidazole derivatives, which are being investigated for their biological activities. The O-alkylation step is the initial and essential transformation that enables subsequent cyclization reactions with o-phenylenediamines to form the target benzimidazole (B57391) ring system. nih.gov This highlights the role of this compound as a foundational scaffold for creating libraries of substituted compounds for further study. nih.gov

Schiff Bases and their Optoelectronic Properties

Schiff bases, or polyazomethines, are compounds containing a carbon-nitrogen double bond (imine), typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov Fluorinated hydroxybenzaldehydes, including isomers like 5-fluoro-2-hydroxybenzaldehyde (B1225495) and 4-fluoro-2-hydroxybenzaldehyde, are recognized as valuable precursors for creating novel Schiff base compounds. nih.gov

The synthesis involves a condensation reaction between the aldehyde and a primary amine. nih.gov The resulting Schiff bases derived from fluorinated salicylaldehydes are significant in coordination chemistry for their ability to form stable complexes with various metal ions. nih.gov

While specific studies on the optoelectronic properties of Schiff bases derived directly from this compound are not detailed, research on analogous structures, such as those from 4-hydroxybenzaldehyde (B117250), demonstrates their potential. researchgate.net These related Schiff bases have been shown to behave as organic semiconducting materials. researchgate.netresearchgate.net Computational and experimental studies on Schiff bases with nitro groups, for example, have revealed properties like a low energy gap (3.08 eV), a high refractive index (2.074), and a significant dielectric constant (4.303), which are desirable for optoelectronic applications. researchgate.net The incorporation of fluorine from this compound into the Schiff base structure is anticipated to modulate these electronic properties, offering a pathway to tune materials for use in devices like organic light-emitting diodes (OLEDs). researchgate.netbohrium.com

| Property | Value | Reference |

|---|---|---|

| Energy Gap | 3.08 eV | researchgate.net |

| Refractive Index | 2.074 | researchgate.net |

| Dielectric Constant | 4.303 | researchgate.net |

Development of Complex Fluorinated Organic Molecules

The presence of fluorine, hydroxyl, and aldehyde functionalities makes this compound a strategic starting point for synthesizing complex fluorinated organic molecules. ossila.comchemicalbook.com The fluorine atom can significantly alter the properties of a molecule, including its metabolic stability and hydrophobicity, which is particularly relevant in drug development.

This building block has been employed in the synthesis of various complex structures:

Curcuminoid Analogues: Through Aldol condensation with ketones, this compound is used to create fluorinated analogues of curcuminoids. ossila.com

Caffeic Acid Phenethyl Amide (CAPA) Derivatives: It is a key reactant in the synthesis of fluorinated CAPA derivatives via the Wittig reaction. ossila.com

Hydrazone Derivatives: Aldehyde-amine condensation with phenylhydrazine (B124118) derivatives yields hydrazones that have shown potent inhibitory activity of macrophage migration. ossila.com

Enzymatic Oxidation Products: The enzymatic Baeyer-Villiger oxidation of this compound, catalyzed by enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO), results in the exclusive formation of 2-fluorohydroquinone, another valuable fluorinated intermediate. researchgate.net

These examples demonstrate the versatility of this compound in generating a diverse range of complex molecules with tailored properties. ossila.com

Incorporation into Polymeric Structures and Advanced Materials

Benzaldehyde derivatives are fundamental monomers for the synthesis of advanced polymeric materials like polyazomethines, also known as poly(Schiff base)s. mdpi.com These polymers are part of the class of conjugated organic semiconducting polymers, which have potential applications in electronics and optoelectronics due to their thermal stability and interesting electrical properties. mdpi.com

The synthesis of polyazomethines often involves the polymerization of bis-aldehyde monomers with diamines. mdpi.com For instance, bis-aldehyde monomers have been synthesized through the etherification of a fluorobenzaldehyde with a hydroxybenzaldehyde. mdpi.com Following this logic, this compound could be incorporated into such polymeric chains. The resulting fluorinated polyazomethines would be expected to have modified properties, such as enhanced stability and different electronic characteristics, due to the presence of the fluorine atom. The unique chemical structure of this compound makes it a candidate for creating advanced materials, including polymers and coatings with specific functionalities.

Strategies for Stereoselective Synthesis and Chiral Derivatization

The stereoselective construction of fluorinated chiral carbon centers is a significant challenge and a highly sought-after goal in organic synthesis, particularly for pharmaceutical applications. nih.govutdallas.edu While a specific synthesis for optically active 3-fluoro-4-(1-methyl-heptyloxy)-benzaldehyde is not detailed in the provided sources, the principles for creating such chiral molecules are well-established.

One key strategy involves the enantioselective α-fluorination of aldehydes and ketones. nih.gov Organocatalytic methods have been successfully developed for the asymmetric α-fluorination of aldehydes. nih.gov Another approach is the stereoselective transformation of α,α-chlorofluoro carbonyl compounds. These compounds can be synthesized enantioselectively and then undergo nucleophilic substitution to create a variety of chiral molecules containing a fluorinated quaternary carbon center. nih.gov

For a molecule like optically active 3-fluoro-4-(1-methyl-heptyloxy)-benzaldehyde, the synthesis would likely involve a stereoselective alkylation of the hydroxyl group of this compound with a chiral (1-methyl-heptyl) halide or tosylate. The success of such a synthesis relies on controlling the stereochemistry of the newly formed ether linkage. The development of such synthetic routes is crucial for accessing optically pure fluorinated compounds for various applications. mdpi.combris.ac.uk

Applications in Medicinal Chemistry and Biological Activity Studies of 3 Fluoro 4 Hydroxybenzaldehyde Derivatives

Pharmaceutical Development and Drug Design

The compound is a key starting material in the field of pharmaceutical development, where its distinct properties are leveraged to synthesize novel drug candidates and enhance the efficacy of known molecular scaffolds. chemimpex.com

Role as an Intermediate in Anti-inflammatory and Analgesic Drug Synthesis

3-Fluoro-4-hydroxybenzaldehyde serves as an important intermediate in the synthesis of pharmaceuticals, notably those with anti-inflammatory and analgesic properties. chemimpex.com For instance, hydrazone derivatives synthesized from this compound have demonstrated potent inhibitory effects on macrophage migration, a key process in inflammatory responses. ossila.com Research has also been conducted on new derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid, a known anti-inflammatory agent, which were synthesized by condensation with various aldehydes, including hydroxybenzaldehydes, to create novel compounds for anti-inflammatory evaluation. ijpsr.comijpsr.com Similarly, derivatives of 3-hydroxy pyridine-4-one have been shown to possess analgesic activities. nih.gov

Enhancement of Biological Activity through Fluorine Substitution

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to improve a drug's pharmacological profile. tandfonline.com The fluorine atom in this compound is crucial for enhancing the biological activity of its derivatives. chemimpex.com Fluorine's high electronegativity and relatively small size allow it to alter a molecule's properties, such as membrane permeability, metabolic stability, and binding affinity to target proteins. selvita.comresearchgate.net

Strategically placing fluorine can block metabolically vulnerable sites on a drug molecule, prolonging its therapeutic effect. nih.gov This increased stability of the carbon-fluorine bond compared to a carbon-hydrogen bond can lead to improved pharmacokinetic characteristics. researchgate.net Furthermore, fluorine substitution can enhance a compound's binding affinity to its target protein, either through direct interactions or by influencing the polarity of other groups on the molecule. tandfonline.comresearchgate.net This modification can lead to increased potency and target selectivity. researchgate.net

Design of Novel Drug Candidates

Researchers have effectively used this compound to design and synthesize novel drug candidates, highlighting its significance in medicinal chemistry. chemimpex.com Its reactive nature facilitates its use as a building block for complex organic molecules with potential therapeutic value. chemimpex.com For example, it has been used to create analogues of curcuminoids and caffeic acid phenylethyl amide (CAPA) derivatives, which are studied for their cytoprotective and other biological activities. ossila.com The compound is also a reagent in the synthesis of various other molecules, including pyrazole (B372694) derivatives and dihydropyranoindoles, which are being investigated for their pharmacological potential. edwiserinternational.commdpi.com

Synthesis of Protein Inhibitors

This compound is recognized as a chemical intermediate used in the synthesis of various protein inhibitors. scbt.com For example, derivatives of 4-hydroxybenzaldehyde (B117250) have been synthesized and evaluated as inhibitors of mushroom tyrosinase, with some showing potent activity. nih.gov Additionally, it has been used in the synthesis of fluorinated analogues of Combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. researchgate.net The ability to generate such inhibitors makes this compound a valuable tool in drug discovery efforts targeting enzymes and other proteins.

Anticancer Activities and Cell Signaling Pathway Modulation

Derivatives of this compound have been a focus of cancer research, with studies demonstrating their ability to inhibit cancer cell growth and modulate critical cell signaling pathways.

Interference with Cell Growth and Apoptosis Regulation

Molecules derived from this compound have shown direct effects on cancer cells, including the induction of apoptosis (programmed cell death). biosynth.com Research has shown that certain derivatives can cause cell death in human ovarian carcinoma cells and other cancer cell lines by inhibiting the mitochondrial membrane potential, which leads to a decrease in intracellular ATP levels. biosynth.com

Curcuminoid analogues synthesized using this compound have exhibited significant anticancer activity. ossila.com These findings are supported by broader research into related hydroxybenzaldehyde derivatives, which have been shown to regulate apoptosis in response to cellular stress. nih.gov The structural motif is also found in molecules designed to inhibit tubulin polymerization, a key target in cancer chemotherapy, which interferes with cell division and leads to apoptosis. researchgate.netunife.it

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Research Finding | Source |

| Hydrazone Derivatives | Anti-inflammatory | Potent inhibition of macrophage migration. | ossila.com |

| Curcuminoid Analogues | Anticancer | IC50 of 0.75 μM against A2780 human ovarian cancer cells. | ossila.com |

| Caffeic Acid Phenylethyl Amide (CAPA) Derivatives | Cytoprotective | Synthesized for activity against peroxides. | ossila.com |

| Various Derivatives | Apoptosis Induction | Causes cell death in cancer cell lines by inhibiting mitochondrial membrane potential. | biosynth.com |

| Tyrosinase Inhibitors | Enzyme Inhibition | Novel 4-hydroxybenzaldehyde derivatives show potent inhibition of mushroom tyrosinase. | nih.gov |

Antiproliferative Effects on Cancer Cells

Derivatives of this compound have demonstrated notable antiproliferative effects against various cancer cell lines.

Curcuminoid analogues synthesized using this compound have shown efficacy against human cancer cells. One such derivative, bearing a 3-fluoro aromatic moiety, exhibited improved inhibitory activity against the human lung cancer cell line (LU-1) with a half-maximal inhibitory concentration (IC50) of 56.39 ± 4.26 µM, which was more potent than the parent curcumin. cmu.ac.th This suggests that the presence and position of the fluorine atom can significantly influence the anticancer activity of curcuminoids.

Furthermore, 2-arylbenzimidazole derivatives synthesized from this compound have been investigated for their antiproliferative properties. nih.gov A particular derivative, compound 23, which incorporates a 3-fluoro-4-hydroxyphenyl group, displayed significant activity against several cancer cell lines. Notably, it showed high potency against chronic myeloid leukemia (K-562) and non-Hodgkin's lymphoma (Z-138) cell lines, with an IC50 of 2.0 µM for both. nih.gov Another derivative disubstituted with fluorine at the C-6 position and the meta-position of the 2-arylbenzimidazole ring (compound 27) strongly inhibited the growth of acute lymphoblastic leukemia cells (DND-41) with an IC50 of 4.2 μM. nih.gov In a separate study, a benzimidazole-urea derivative containing a 3-chloro-4-fluorophenyl group, showed an IC50 value of 1.9 μM against non-small lung cancer (A549) cells. rsc.org

Antiproliferative Activity of this compound Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Curcuminoid | 3-fluoro curcuminoid (8) | LU-1 (Human lung cancer) | 56.39 ± 4.26 |

| 2-Arylbenzimidazole | Compound 23 | K-562 (Chronic myeloid leukemia) | 2.0 |

| 2-Arylbenzimidazole | Compound 23 | Z-138 (Non-Hodgkin's lymphoma) | 2.0 |

| 2-Arylbenzimidazole | Compound 15 | K-562 (Chronic myeloid leukemia) | 8.7 |

| 2-Arylbenzimidazole | Compound 15 | Z-138 (Non-Hodgkin's lymphoma) | 9.4 |

| 2-Arylbenzimidazole | Compound 27 | DND-41 (Acute lymphoblastic leukemia) | 4.2 |

| Benzimidazole-urea | Compound 105j | A549 (Non-small lung cancer) | 1.9 |

Antimicrobial and Anti-inflammatory Properties of Derivatives

Derivatives of this compound have also been explored for their potential as antimicrobial and anti-inflammatory agents.

Research has indicated that derivatives of this compound exhibit a broad spectrum of antibacterial activity. N-(3-Fluoro-4-hydroxyphenyl)acetamide, a derivative, has been reported to show potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

In a comprehensive study, a series of 2-arylbenzimidazole derivatives were synthesized from various benzaldehydes, including this compound. Several of these derivatives demonstrated significant and selective antibacterial activity. nih.gov For instance, derivatives 15, 16, and 17 were particularly effective against the Gram-positive bacterium Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL. nih.gov Additionally, 1,2,3-triazole derivatives of 2-arylbenzimidazole, compounds 28 and 30, also showed strong selective activity against Enterococcus faecalis with an MIC of 0.25 µg/mL. nih.gov Another study on fluorinated benzimidazole (B57391) derivatives found that a compound with a fluorine atom at the meta-position of the phenyl ring (compound 18) had high activity against Gram-negative bacteria with an MIC of 31.25 μg/mL and against the Gram-positive Bacillus subtilis with an MIC of 7.81 μg/mL. acgpubs.org

Antibacterial Activity of this compound Derivatives

| Derivative Class | Compound(s) | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|

| 2-Arylbenzimidazole | 15, 16, 17 | Enterococcus faecalis (Gram-positive) | 0.25 - 1 |

| 1,2,3-Triazole of 2-arylbenzimidazole | 28, 30 | Enterococcus faecalis (Gram-positive) | 0.25 |

| Fluorinated benzimidazole | 18 | Gram-negative bacteria | 31.25 |

Bacterial biofilms are a significant challenge in the treatment of chronic infections. It has been observed that N-(3-Fluoro-4-hydroxyphenyl)acetamide can lead to a notable reduction in biofilm formation at sub-MIC concentrations. nih.gov This suggests that such derivatives could play a role in combating infections by not only killing bacteria but also by preventing their adherence and the formation of protective biofilm matrices.

The anti-inflammatory potential of this compound derivatives has been demonstrated through their ability to modulate macrophage activity. Phenolic hydrazones synthesized from 3-halogenated-4-hydroxybenzaldehydes, including the 3-fluoro derivative, have been identified as potent inhibitors of macrophage migration inhibitory factor (MIF). mdpi.com MIF is a key cytokine involved in inflammatory responses. The 3-fluoro-4-hydroxyphenyl hydrazone derivative (compound 7) was found to be a particularly potent inhibitor of MIF tautomerase activity, with an IC50 value of 130 nM. nih.govmdpi.com This inhibitory action on MIF highlights the potential of these derivatives in the development of novel anti-inflammatory therapies. mdpi.comnih.govmdpi.com

Inhibition of Macrophage Migration Inhibitory Factor (MIF) by Phenolic Hydrazone Derivatives

| Compound | Halogen Substitution | IC50 (nM) |

|---|---|---|

| 7 | 3-Fluoro | 130 |

| 8 | 3-Chloro | 220 |

Enzyme Interaction and Biochemical Assay Probes

The unique chemical properties of this compound make it a useful tool in the study of enzyme interactions. Its derivatives have been utilized in the design of biochemical probes for cellular and enzymatic studies. nih.gov The fluorinated aromatic system and the reactive aldehyde group allow for the development of both fluorescent imaging probes and covalent enzyme inhibitors. nih.gov For example, derivatives of this compound have been investigated as tyrosinase inhibitors, with the fluorine atom playing a role in modulating melanin (B1238610) biosynthesis. nih.gov

Targeted Protein Degradation utilizing 3-Fluoro-4-hydroxyproline Derivatives

While not direct derivatives of this compound, 3-fluoro-4-hydroxyproline (F-Hyp) derivatives represent a significant area of research in targeted protein degradation, a field closely related to medicinal chemistry. These proline derivatives have been synthesized and studied for their ability to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's protein disposal system. cmu.ac.thnih.govnih.govacs.org

Proteolysis-targeting chimeras (PROTACs) are molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's degradation. VHL is a commonly recruited E3 ligase in PROTAC design. Researchers have synthesized all four diastereoisomers of 3-fluoro-4-hydroxyproline and found that VHL can stereoselectively recognize the (3R,4S) epimer. acs.orgnih.gov

A PROTAC (compound 15a) incorporating the (3R,4S)-F-Hyp epimer was shown to selectively degrade BRD4 at nanomolar concentrations, despite having a weaker binding affinity for VHL (Kd = 3.08 µM). mdpi.comnih.gov The degradation concentration (DC50) for BRD4 was between 1 and 3 nM. mdpi.comnih.gov Interestingly, a PROTAC containing the (3S,4S)-F-Hyp epimer (MZ1) also led to selective degradation of BRD4 at nanomolar concentrations, even with a 20-fold loss in binding affinity to VHL. nih.govacs.orgnih.govacs.org These findings are significant as they expand the chemical space for designing VHL-based PROTACs, demonstrating that even ligands with weaker affinities can be effective in inducing targeted protein degradation. nih.gov

Activity of 3-Fluoro-4-hydroxyproline (F-Hyp) Derivatives in Targeted Protein Degradation

| PROTAC | F-Hyp Epimer | Target Protein | VHL Binding Affinity (Kd) | Target Degradation (DC50) |

|---|---|---|---|---|

| Compound 15a | (3R,4S) | BRD4 | 3.08 µM | 1-3 nM |

| Compound 15a | (3R,4S) | BRD2/3 | - | 10 nM |

An exploration into the medicinal chemistry applications and biological activity of this compound derivatives reveals their significant potential in targeted protein degradation and cellular protection. These derivatives are instrumental in the development of sophisticated chemical probes and potential therapeutic agents.

Computational Chemistry and Spectroscopic Investigations of 3 Fluoro 4 Hydroxybenzaldehyde

Quantum Mechanical Calculations and Molecular Modeling

Quantum mechanical calculations offer a detailed view of the electronic structure and energetic properties of 3-Fluoro-4-hydroxybenzaldehyde. These computational methods are instrumental in predicting molecular geometry, vibrational modes, and conformational stability, which are essential for interpreting experimental spectroscopic data.

Geometry Optimization and Energy Calculations

Geometry optimization of this compound has been performed using various levels of theory, including Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) with the B3LYP functional, both employing the 6-31G* basis set. researchgate.net These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

At the RHF/6-31G* level, the optimized geometry reveals a molecule with C_s symmetry, possessing a total energy of -517.1388109 hartrees. researchgate.net The more sophisticated B3LYP/6-31G* method, which includes electron correlation effects, also predicts a C_s symmetry and yields a lower, more accurate energy of -520.0240034 hartrees. researchgate.net The B3LYP method generally provides geometric parameters that are in better agreement with experimental data compared to the HF method. acs.org The use of higher basis sets, such as 6-311++G(d,p), in conjunction with B3LYP, can further refine these calculations, although the standard B3LYP/6-31G* model remains a widely used and cost-effective approach. acs.orgnih.gov

Table 1: Calculated Energies for this compound

| Method | Basis Set | Energy (hartrees) |

| RHF | 6-31G | -517.1388109 researchgate.net |

| B3LYP | 6-31G | -520.0240034 researchgate.net |

Vibrational Frequency Analysis and Normal Mode Analysis

Vibrational frequency analysis is a critical tool for interpreting infrared (IR) and Raman spectra. For this compound, these calculations have been carried out at the B3LYP/6-31G* level to predict the fundamental vibrational modes. researchgate.net The molecule, with its 15 atoms, is expected to have 39 fundamental vibrational modes (3N-6 for a non-linear molecule). nih.gov

The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. A good agreement between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra confirms the accuracy of the optimized geometry and the vibrational assignments. researchgate.net For instance, a broad IR band observed around 3130 cm⁻¹ is attributed to the O-H stretching vibration, providing evidence of intermolecular hydrogen bonding. researchgate.net The aldehydic C-H stretching vibration is predicted at 2801 cm⁻¹ and observed experimentally at 2750 cm⁻¹. researchgate.net The C=O stretching vibration, predicted at 1727 cm⁻¹, is observed at 1670 cm⁻¹, with the downshift indicating the influence of hydrogen bonding. researchgate.net

Potential Energy Distributions (PEDs)

Potential Energy Distributions (PEDs) are used to provide a detailed assignment of the vibrational modes by quantifying the contribution of each internal coordinate to a particular normal mode. researchgate.netnih.gov This analysis is essential for resolving ambiguities in vibrational assignments, especially in complex molecules where vibrational coupling is common. researchgate.net For this compound, PED analysis confirms the nature of the observed vibrational bands. For example, the C-F stretching vibration, predicted at 1235 cm⁻¹, is found to couple with ring bending vibrations and is assigned to a strong Raman band at 1259 cm⁻¹. researchgate.net

Conformational Preferences and Stability

The presence of the hydroxyl and aldehyde groups allows for different rotational isomers (conformers) in this compound. A Potential Energy Surface (PES) scan has been performed to investigate these conformational preferences. researchgate.net This analysis revealed four distinct conformers. researchgate.net The most stable conformer is the one where the carbonyl group (C=O) of the aldehyde is in a cis orientation with respect to both the hydroxyl group and the fluorine atom. researchgate.netconsensus.app This preference is likely due to a combination of steric and electronic effects, including the formation of intramolecular hydrogen bonds. The energy difference between various rotamers can be small, on the order of a few hundred calories per mole. researchgate.net

Topological Analysis of Electron Densities and Hydrogen Bonding

The theory of Atoms in Molecules (AIM) provides a powerful method for analyzing the electron density topology to characterize chemical bonding, particularly non-covalent interactions like hydrogen bonds. acs.orgnih.gov In this compound, the presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl oxygen and the fluorine atom) allows for the formation of intramolecular and intermolecular hydrogen bonds.

A broad IR band observed around 3130 cm⁻¹ is indicative of O-H stretching and provides evidence of hydrogen bonding. researchgate.net The downshift of the aldehydic C=O stretching vibration from a predicted 1725 cm⁻¹ to an observed 1670 cm⁻¹, along with an increase in the frequency of the in-plane bending vibration of the O-H group, further confirms the presence of O-H···O hydrogen bonding. researchgate.net Computational modeling of a dimer of the most stable conformer at the B3LYP/6-31G* level shows that the calculated spectrum of the dimer agrees well with the observed spectra, suggesting the presence of intermolecular hydrogen-bonded dimers in the solid state. researchgate.net The AIM analysis can quantify the strength of these hydrogen bonds by examining the electron density and its Laplacian at the bond critical points. chemrevlett.com

Computational Studies on Biological Activity and Binding Affinity

Computational methods are increasingly used to predict the biological activity and binding affinity of small molecules to protein targets. For derivatives of this compound, molecular docking studies can provide insights into their potential as therapeutic agents. nih.govbohrium.com For example, this compound is a building block for synthesizing curcuminoid analogues that have shown inhibitory activity against human ovarian cancer cell lines. ossila.com It is also used to create hydrazone derivatives with anti-inflammatory properties and caffeic acid phenylethyl amide derivatives with cytoprotective effects. ossila.com

Molecular docking simulations can predict the binding mode and affinity of these compounds to their biological targets. nih.gov These studies often involve identifying the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the fluorine atom in this compound can influence its electronic properties and ability to form favorable interactions within a protein's active site, potentially enhancing its binding affinity and biological activity compared to non-fluorinated analogues. researchgate.net

DFT Calculations for Optical Properties

Density Functional Theory (DFT) has become a important tool for predicting the optical and electronic properties of molecules. For derivatives of benzaldehyde (B42025), DFT calculations, often at the B3LYP level of theory, are employed to investigate their non-linear optical (NLO) properties. researchgate.net These calculations can determine parameters such as dipole moments, polarizability, and first-order hyperpolarizability, which are crucial for identifying potential applications in optoelectronics. researchgate.net

For instance, studies on related Schiff base derivatives have shown that the introduction of electron-withdrawing groups, such as a fluoro substituent, can influence the intramolecular hydrogen bonding and, consequently, the electronic and optical characteristics of the molecule. nih.gov Theoretical calculations on similar compounds have demonstrated that the calculated HOMO/LUMO energy gaps are key to understanding the intramolecular charge transfer (ICT) that can occur. researchgate.netnih.gov In some cases, the calculated first-order hyperpolarizability of these molecules is comparable to that of urea, a standard reference material for NLO properties. researchgate.net

Spectroscopic Characterization and Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides clear evidence of its key structural features. researchgate.net A prominent broad band observed around 3130 cm⁻¹ is indicative of the O-H stretching vibration, and its broadness suggests the presence of hydrogen bonding. researchgate.net The aldehydic C-H stretching vibration is typically observed around 2750 cm⁻¹, a downshift from the predicted value of 2801 cm⁻¹, which can also be an indication of intermolecular interactions. researchgate.net

A strong absorption band corresponding to the C=O stretching of the aldehyde group is found at approximately 1670 cm⁻¹. researchgate.net The position of this band, shifted from a predicted value of 1725 cm⁻¹, along with an increase in the frequency of the in-plane O-H bending vibration (observed as a shoulder at 1290 cm⁻¹), further supports the presence of O-H···O hydrogen bonding. researchgate.net The conformity of the compound can be confirmed by comparing the experimental FT-IR spectrum with reference data. thermofisher.com

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3130 | - |

| Aldehydic C-H Stretch | 2750 | 2801 |

| C=O Stretch | 1670 | 1725 |

| O-H In-plane Bend | 1290 | 1243 |

Fourier-Transform Laser Raman Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds. For this compound, FT-Raman spectral measurements have been conducted over a range of 3500-100 cm⁻¹. researchgate.net These experimental data, when combined with theoretical calculations, allow for a detailed assignment of the vibrational modes. researchgate.net

Geometry optimization and frequency calculations, often performed at the RHF/6-31G* and B3LYP/6-31G* levels of theory, help in the interpretation of the Raman spectrum. researchgate.net Such studies on similar benzaldehyde derivatives have been instrumental in assigning the observed spectral bands and understanding the conformational isomers, such as the more stable O-trans form in 3-chloro-4-methoxybenzaldehyde. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

While specific NMR data for this compound is not detailed in the provided search results, analysis of related compounds like 4-fluorobenzaldehyde (B137897) reveals characteristic chemical shifts. rsc.org In ¹H NMR, the aldehydic proton (CHO) typically appears as a singlet at a high chemical shift (around 9.97 ppm for 4-fluorobenzaldehyde). rsc.org The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom. rsc.org

In ¹³C NMR, the carbonyl carbon of the aldehyde is highly deshielded, appearing at a chemical shift of approximately 190.5 ppm in 4-fluorobenzaldehyde. rsc.org The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (J = 256.7 Hz in 4-fluorobenzaldehyde). rsc.org Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and APT (Attached Proton Test) would further aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 140, corresponding to its molecular weight. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) would likely show fragmentation patterns involving the loss of the aldehydic proton (M-1) at m/z 139 and the loss of the formyl group (M-29) at m/z 111. nih.gov High-Resolution Mass Spectrometry (HR-MS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₇H₅FO₂. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | 140 |

| [M-H]⁺ | 139 |

| [M-CHO]⁺ | 111 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of benzaldehyde derivatives typically shows two main absorption bands, referred to as the primary and secondary bands. up.ac.za For substituted benzaldehydes, these bands can undergo shifts to longer wavelengths (bathochromic or red shift). up.ac.za

In the solid state, the primary band for related complexes is observed in the range of 223-253 nm, and the secondary band is in the range of 274-307 nm. up.ac.za These shifts are indicative of the electronic effects of the substituents on the benzene (B151609) ring and can also be influenced by hydrogen bonding. up.ac.za The presence of a fluoro and a hydroxyl group on the benzaldehyde ring is expected to cause a bathochromic shift of these absorption bands. up.ac.za

Chromatographic Techniques

Chromatography is essential for separating this compound from impurities, reactants, or metabolites. The choice between gas and liquid chromatography typically depends on the sample's volatility and thermal stability.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the compound's identity. Spectral databases, such as the one maintained by the NIST Mass Spectrometry Data Center, contain reference GC/MS data for this compound, allowing for confident identification. nih.gov

Table 1: Overview of Gas Chromatography for this compound Analysis

| Parameter | Description | Relevance to this compound |

| Principle | Separation of volatile compounds in the gas phase. | Suitable for the analysis of this aldehyde. |

| Detector | Commonly Mass Spectrometry (MS). | Provides structural confirmation via fragmentation patterns. nih.gov |

| Application | Purity assessment, identification in simple mixtures. | Used to confirm identity against spectral libraries. nih.gov |

| Source of Data | Public databases like PubChem list GC/MS spectra. | DigiLab GmbH provides reference spectra. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of this compound, especially in monitoring the progress of its synthesis. google.com This method is ideal for compounds that may have limited thermal stability or volatility. In HPLC, the compound is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent (stationary phase). Separation occurs based on the compound's differential partitioning between the two phases. researchgate.net For instance, in synthetic procedures, HPLC is used to track the consumption of raw materials and the formation of the product, ensuring the reaction has reached completion. google.com A common setup involves using a reverse-phase (e.g., RP-18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer. researchgate.net

To enhance the identification and characterization capabilities of HPLC, it is often coupled with advanced detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

HPLC-DAD: An HPLC system with a DAD allows for the acquisition of the UV-Vis spectrum for the compound as it elutes from the column. scispace.comresearchgate.net This is particularly useful for identifying classes of compounds and for quantification at the wavelength of maximum absorbance, which improves sensitivity and accuracy. scispace.com The distinct UV absorption profile of this compound can be used for its specific detection and quantification. scispace.com

HPLC-MS: The coupling of HPLC with Mass Spectrometry provides unequivocal structural information. As the compound exits the HPLC column, it is ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. scispace.com This provides the molecular weight of the compound, and further fragmentation in the mass spectrometer (MS/MS) can elucidate its structure. researchgate.netnih.gov This combination is powerful for identifying not only the parent compound but also its metabolites or degradation products in complex mixtures. nih.gov The mass spectrometer can be operated in different modes to detect positive or negative ions, depending on the compound's nature. scispace.com

Table 2: HPLC-Based Methods for this compound**

| Technique | Principle | Information Gained | Typical Application |

| HPLC | Differential partitioning between mobile and stationary liquid phases. | Retention time, purity, and concentration. google.com | Monitoring synthesis reactions and assessing final product purity. google.com |

| HPLC-DAD | HPLC separation followed by UV-Vis spectral analysis. | Retention time and UV-Vis absorption spectrum. scispace.comresearchgate.net | Identification and quantification based on spectral properties. scispace.com |

| HPLC-MS | HPLC separation followed by mass-to-charge ratio analysis. | Retention time, molecular weight, and structural fragments. scispace.comnih.gov | Definitive identification of the compound and its derivatives in complex matrices. nih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques

Spectroscopic methods are employed to investigate the intrinsic properties of this compound, such as its optical characteristics and its interactions with other molecules.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and optical constants like refractive index and extinction coefficient. horiba.comsentech.com The method measures the change in the polarization state of light upon reflection from a sample surface. horiba.com While direct studies on this compound are not prominent, this technique has been applied to characterize thin films of related materials, such as Schiff bases derived from 4-hydroxybenzaldehyde (B117250). researchgate.net For such films, spectroscopic ellipsometry can confirm optical properties, including the refractive index and dielectric constant. researchgate.net By extension, this methodology could be applied to thin films or layers of this compound or its derivatives to characterize their optical behavior, which is valuable for applications in optoelectronics. researchgate.netnih.gov

X-ray Fluorescence (XRF) Spectrometry is a technique that can be used to determine the elemental composition of a sample. A more specialized application, micro-X-ray fluorescence spectrometry, has been proposed as a method for detecting binding events between a chemical and a receptor, such as a protein. googleapis.com This method relies on the detection of an X-ray fluorescence signal from a specific element. googleapis.com The fluorine atom in this compound provides a unique elemental tag that is not commonly present in biological systems. Therefore, XRF could theoretically be used to study the binding of this compound to a target receptor. If the compound binds, the fluorine signal would be detected at the receptor site, allowing for the quantification of the binding event without the need for a traditional fluorescent tag, which could alter the molecule's binding properties. googleapis.com This approach is particularly useful in screening for interactions in drug discovery. researchgate.net

Chemical Derivatization for Enhanced Detection of this compound

Chemical derivatization is a pivotal strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes that may otherwise exhibit poor sensitivity or retention. For a compound like this compound, which possesses both a reactive aldehyde and a phenolic hydroxyl group, derivatization opens up numerous avenues for improved analytical methodologies. This process involves chemically modifying the analyte to yield a derivative with more desirable properties for a specific analytical technique, such as increased molar absorptivity for UV-Vis detection, enhanced fluorescence quantum yield for fluorometric detection, or improved ionization efficiency for mass spectrometry.

The presence of both aldehyde and phenol (B47542) functionalities allows for a dual approach to derivatization. The aldehyde group can readily react with hydrazines and amines, while the phenolic hydroxyl group is amenable to reactions like etherification or esterification. The choice of derivatization strategy is contingent upon the analytical method employed and the desired enhancement in detection.

In-line and Off-line Derivatization Strategies

The implementation of chemical derivatization can be broadly categorized into in-line and off-line strategies, each with its distinct advantages and limitations.

Off-line Derivatization:

Off-line derivatization is the more traditional approach, where the chemical reaction is carried out as a separate step prior to the introduction of the sample into the analytical instrument. researchgate.net This strategy offers a high degree of flexibility in terms of reaction conditions, such as temperature, reaction time, and catalyst use, which can be optimized to maximize the yield of the derivative. researchgate.net For this compound, an off-line approach would allow for the completion of reactions that may be too slow or require conditions incompatible with the analytical system.

For instance, the derivatization of the phenolic hydroxyl group with a reagent like dansyl chloride to produce a highly fluorescent derivative is a common off-line procedure. researchgate.netnih.gov Similarly, the reaction of the aldehyde group with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored and UV-active hydrazone is typically performed off-line. mdpi.com This method allows for the removal of excess derivatizing reagent and by-products before analysis, which can reduce potential interference and protect the analytical column and detector. researchgate.net

However, off-line derivatization can be labor-intensive, time-consuming, and susceptible to sample loss and contamination during the multiple manual handling steps. mdpi.com

In-line Derivatization:

In-line derivatization, also known as on-line derivatization, integrates the derivatization reaction directly into the analytical workflow, often through automated systems. mdpi.com This can occur pre-column, where the reagent is mixed with the sample just before injection, or post-column, where the derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. libretexts.org

A key advantage of in-line derivatization is the high degree of automation and reproducibility, which minimizes manual errors and improves sample throughput. mdpi.com For the analysis of aldehydes, post-column derivatization with reagents like 1,3-cyclohexanedione (B196179) has been successfully employed for HPLC with fluorescence detection. jasco-global.com This approach is advantageous as it avoids potential issues with the stability of the derivative on the column and allows for the analysis of the underivatized compound.

The choice between in-line and off-line strategies for this compound would depend on the specific analytical goals, such as the required sensitivity, the number of samples to be analyzed, and the availability of automated equipment.

Table 1: Comparison of In-line and Off-line Derivatization Strategies

| Feature | In-line Derivatization | Off-line Derivatization |

| Automation | High | Low |

| Sample Throughput | High | Low |